molecular formula C14H7ClF3NO B307094 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole

3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole

Cat. No. B307094
M. Wt: 297.66 g/mol
InChI Key: KHHBKIZGQPRRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases. In

Mechanism of Action

The mechanism of action of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is complex and involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes that are involved in the progression of various diseases. By inhibiting the activity of these enzymes, this compound may be able to slow or even halt the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent inhibitory effects on MAO and AChE, which are enzymes that play important roles in the regulation of neurotransmitters in the brain. This compound may also have other effects on the body, including anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole in lab experiments is its potent inhibitory effects on MAO and AChE. This compound may be useful in studying the role of these enzymes in various diseases and in developing new treatments for these diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole. One area of research that holds promise is the development of new therapeutic agents based on this compound. Researchers may also investigate the potential of this compound as a tool for studying the role of MAO and AChE in various diseases, as well as its potential as an anti-inflammatory or antioxidant agent. Additionally, future research may focus on improving the synthesis method of this compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 2-amino-5-chlorobenzoic acid with trifluoromethyl ketone and phenyl isocyanate. The resulting product is then treated with sodium hydroxide to produce the final compound.

Scientific Research Applications

3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential target for drug development.

properties

Molecular Formula

C14H7ClF3NO

Molecular Weight

297.66 g/mol

IUPAC Name

5-chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole

InChI

InChI=1S/C14H7ClF3NO/c15-11-6-9-12(7-10(11)14(16,17)18)19-20-13(9)8-4-2-1-3-5-8/h1-7H

InChI Key

KHHBKIZGQPRRPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl

Origin of Product

United States

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